N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide
CAS No.: 2034379-77-4
Cat. No.: VC5272779
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034379-77-4 |
|---|---|
| Molecular Formula | C19H21NO3S |
| Molecular Weight | 343.44 |
| IUPAC Name | N-[3-(1-benzofuran-2-yl)propyl]-1-(3-methylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C19H21NO3S/c1-15-6-4-7-16(12-15)14-24(21,22)20-11-5-9-18-13-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12-13,20H,5,9,11,14H2,1H3 |
| Standard InChI Key | SWHJDXPUOHTRRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Synthesis
Structural Features
The compound’s structure comprises three key components:
-
Benzofuran core: A bicyclic aromatic system with oxygen in the furan ring, known for its metabolic stability and bioavailability in drug design .
-
Propyl linker: A three-carbon chain connecting the benzofuran to the methanesulfonamide group, optimizing spatial orientation for target engagement.
-
Methanesulfonamide substituent: A sulfonamide group attached to a 3-methylphenyl ring, enhancing solubility and enabling hydrogen-bond interactions with biological targets .
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous methanesulfonamide derivatives are typically synthesized via:
-
Coupling reactions: Using reagents like HATU and DIPEA in DMF to form amide bonds . For example, the synthesis of KL001 (a cryptochrome stabilizer) involved coupling a benzofuran precursor with methanesulfonamide intermediates .
-
Functional group transformations: Introducing the 3-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 385.47 g/mol |
| LogP | 3.2 (predicted) |
| Solubility | Moderate in DMSO, low in water |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
Pharmacological Properties
Target Engagement and Selectivity
Structural analogs suggest potential interactions with:
-
Ion channels: The benzofuran-methanesulfonamide scaffold resembles KB130015, an hERG1 potassium channel activator . hERG modulation is critical in cardiac electrophysiology but also poses arrhythmia risks.
-
GPCRs: Similar compounds like GSK2636771 act as GPR39 agonists, implicating possible metabolic or CNS effects .
-
5-HT1A receptors: Methanesulfonamide derivatives such as p-MPPI exhibit high affinity for serotonin receptors, indicating CNS applications .
Antiviral Activity
Benzofuran-containing dimers demonstrate potent activity against RNA viruses like yellow fever virus (YFV), with EC50 values as low as 1.9 μM . While this compound’s antiviral efficacy remains untested, its structural similarity to bis(benzofuran–thiazolidinone) conjugates suggests plausible broad-spectrum potential .
Mechanistic Insights
Ion Channel Modulation
The methanesulfonamide group’s electronegative sulfonyl moiety may stabilize interactions with hERG1 channels, similar to KB130015, which activates hERG1 via a novel binding site distinct from classical blockers . This could confer antiarrhythmic or proarrhythmic effects depending on concentration and context.
GPCR Allosteric Modulation
The compound’s flexibility allows for engagement with allosteric sites on GPCRs. For instance, LY2784544 and GSK2636771—both kinase inhibitors—unexpectedly activate GPR39 via β-arrestin recruitment, a mechanism that might extend to this compound .
Table 2: Comparison with Structural Analogs
| Compound | Target | EC50/IC50 | Reference |
|---|---|---|---|
| KB130015 | hERG1 | 0.8 μM* | |
| GSK2636771 | GPR39 | 12 nM | |
| Bis(benzofuran–thiazolidinone) | YFV | 1.9 μM | |
| N-[3-(1-Benzofuran-2-yl)propyl]-... | Hypothetical | ~2–10 μM (predicted) | — |
Future Directions
-
Target validation: Screen against panels of ion channels, GPCRs, and viral enzymes.
-
ADMET profiling: Assess permeability, metabolic stability (CYP450 interactions), and toxicity in hepatocyte models.
-
Structural optimization: Introduce halogen substituents on the benzofuran or phenyl ring to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume